molecular formula C16H8O3 B050582 4-Phenylethynylphthalic Anhydride CAS No. 119389-05-8

4-Phenylethynylphthalic Anhydride

Cat. No. B050582
M. Wt: 248.23 g/mol
InChI Key: UPGRRPUXXWPEMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-PEPA is synthesized through the palladium/copper catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic anhydride, achieving yields up to 85.48% (Meng, Zhao, & Chen, 2013). This method has been optimized to provide high purity and yield, making it a reliable route for producing 4-PEPA.

Molecular Structure Analysis

The structure of 4-PEPA has been thoroughly characterized using single crystal X-ray diffraction, UV-vis, 1H NMR, 13C NMR, and FTIR techniques. The analysis confirmed the molecular structure, demonstrating its suitability for advanced material applications. The thermal stability of 4-PEPA was also investigated, showing promising results for its use in high-temperature applications (Meng, Zhao, & Chen, 2013).

Chemical Reactions and Properties

4-PEPA serves as an end-capping agent in the synthesis of polyimides, enhancing their thermal stability and mechanical properties. The compound's ability to undergo curing reactions at elevated temperatures without degrading makes it valuable in producing materials with exceptional heat resistance and mechanical strength (Meyer, Glass, Grubbs, & McGrath, 1995).

Physical Properties Analysis

The physical properties of 4-PEPA, including its crystallization behavior and thermal stability, have been extensively studied. These properties are crucial for its application in high-performance materials, especially in the aerospace and electronics industries, where materials are required to withstand extreme conditions (Meng, Zhao, & Chen, 2013).

Chemical Properties Analysis

The chemical properties of 4-PEPA, such as its reactivity with various substrates and its role in polymerization reactions, have been explored to understand its versatility in material science. Its end-capping ability significantly improves the thermal and mechanical properties of polyimides, making it an essential component in the development of advanced materials (Meyer, Glass, Grubbs, & McGrath, 1995).

Scientific Research Applications

  • Synthesis Techniques : 4-PEPA can be synthesized using palladium/copper catalyzed Sonogashira coupling reactions, offering advantages like high yield, convenient manipulation, and use of readily available raw materials (Wu et al., 2011).

  • Modification of Silane Coupling Agents : 4-PEPA has been used to modify γ-aminopropyl triethoxysilane, creating silane coupling agents (SCAs) with enhanced thermal stability, adhesion, and corrosion inhibition (Liu Feng, 2009).

  • Polyimide Production : It serves as an end-capping agent for polyimides, improving properties like tensile strength and thermal resistance (Sun Hui-yuan, 2008).

  • Characterization and Analysis : Research on 4-PEPA involves its detailed characterization through techniques like X-ray diffraction, NMR, and FTIR, aiding in understanding its structure and thermal stability (Meng et al., 2013).

  • Applications in Composites : It's used in the development of carbon fiber-reinforced composites with high heat resistance, contributing to materials with a high glass transition temperature and good mechanical properties (Miyauchi et al., 2013).

  • Tribological Applications : Modification of polyetherimide with 4-PEPA has shown improvements in tribological, macro-, and micro-mechanical properties, including increased wear resistance and tensile strength (Huang et al., 2012).

  • Low Melt Viscosity Polyimides : 4-PEPA has been used to synthesize hyperbranched polyimides with low melt viscosity, suitable for various applications due to their wide processing window and high thermal stability (You et al., 2015).

Safety And Hazards

4-PEPA can cause skin irritation and serious eye irritation . It is advised to wash hands thoroughly after handling and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-(2-phenylethynyl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGRRPUXXWPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074386
Record name 1,3-Isobenzofurandione, 5-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylethynylphthalic Anhydride

CAS RN

119389-05-8
Record name 4-(Phenylethynyl)phthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119389-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Isobenzofurandione, 5-(2-phenylethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Isobenzofurandione, 5-(2-phenylethynyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, 5-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
MJ Yang, Y Wang, GW Gao, J Men - Chinese Chemical Letters, 2011 - Elsevier
A novel approach to the synthesis of 4-phenylethynylphthalic anhydride has been described. The target compound was synthesized by Pd/Cu catalyzed Sonogashira coupling reaction …
Number of citations: 7 www.sciencedirect.com
J Chen, H Zuo, L Fan, S Yang - High Performance Polymers, 2009 - journals.sagepub.com
… Fluorinated Aromatic Oligoimides Endcapped with 4-Phenylethynylphthalic Anhydride … 4-Phenylethynylphthalic anhydride (PEPA) was prepared in this laboratory according to the …
Number of citations: 18 journals.sagepub.com
GW Meyer, TE Glass, HJ Grubbs… - Journal of Polymer …, 1995 - Wiley Online Library
… of controlled molecular weight endcapped with 4-phenylethynylphthalic anhydride endcapping agent is described. The 4-phenylethynylphthalic anhydride was employed to afford a …
Number of citations: 46 onlinelibrary.wiley.com
GW Meyer, B Tan, JE McGrath - High Performance Polymers, 1994 - journals.sagepub.com
… the use of 4-phenylethynylphthalic anhydridefunctionalized … stability [9] 4-Phenylethynylphthalic anhydride, 1 (see scheme 1)… to utilize the 4-phenylethynylphthalic anhydride endcapping …
Number of citations: 47 journals.sagepub.com
MJ Yang, T Shao, J Men, G Gao… - Journal of Chemical …, 2012 - journals.sagepub.com
… Acidification afforded 4-phenylethynylphthalic acid and then dehydration of this gave 4-phenylethynylphthalic anhydride in 76% overall yield. Compared with traditional synthetic …
Number of citations: 7 journals.sagepub.com
XL Meng, ZY Zhao, XB Chen - Advanced Materials Research, 2013 - Trans Tech Publ
4-phenylethynylphthalic anhydride (4-PEPA) was synthesized by the palladium/copper catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic …
Number of citations: 3 www.scientific.net
CD Simone, DA Scola - Macromolecules, 2003 - ACS Publications
The synthesis and characterization of phenylethynyl (PE) end-capped polyimides derived from 4,4‘-(2,2,2-trifluoro-1-phenylethylidene) diphthalic anhydride (3FDA), 4,4‘-(…
Number of citations: 42 pubs.acs.org
JW Connell, JG Smith Jr, PM Hergenrother - 2002 - ntrs.nasa.gov
… ( 1.5 mole) and 4-phenylethynylphthalic Anhydride … (0.5 mole) and 4-Phenylethynylphthalic Anhydride ( 1.5 mole) …
Number of citations: 1 ntrs.nasa.gov
M Miyauchi, Y Ishida, T Ogasawara, R Yokota - Reactive and Functional …, 2013 - Elsevier
… -benzenetetracarboxylic dianhydride (PMDA), 2-phenyl-(4,4′-diaminodiphenyl ether) (p-ODA) which has asymmetric and non-planar structure, and 4-phenylethynylphthalic anhydride …
Number of citations: 41 www.sciencedirect.com
Y Liu, Z Wang, H Yang, L Gao, G Li… - Journal of Polymer …, 2008 - Wiley Online Library
… In our laboratory, the 4-phenylethynylphthalic anhydride (4-PEPA) was successfully synthesized via the palladium-catalyzed coupling reaction of 4-chlorophathalic anhydride and …
Number of citations: 16 onlinelibrary.wiley.com

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